
2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a chlorophenyl group and a thienyl group attached to the propenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzaldehyde+2-acetylthiopheneNaOH2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)-
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- is primarily based on its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The α,β-unsaturated carbonyl system is particularly reactive and can participate in Michael addition reactions with biological nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-one, 1-(2-thienyl)-: Lacks the chlorophenyl group, which may result in different reactivity and biological activity.
2-Propen-1-one, 2-(4-methylphenyl)-1-(2-thienyl)-: Contains a methyl group instead of a chlorine atom, which can affect its chemical properties and interactions.
2-Propen-1-one, 2-(4-fluorophenyl)-1-(2-thienyl)-: The presence of a fluorine atom can influence the compound’s stability and reactivity.
Uniqueness
2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- is unique due to the presence of both a chlorophenyl group and a thienyl group, which confer distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
104941-08-4 |
|---|---|
Formule moléculaire |
C13H9ClOS |
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9ClOS/c1-9(10-4-6-11(14)7-5-10)13(15)12-3-2-8-16-12/h2-8H,1H2 |
Clé InChI |
JHTIFWKXTUMGIY-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


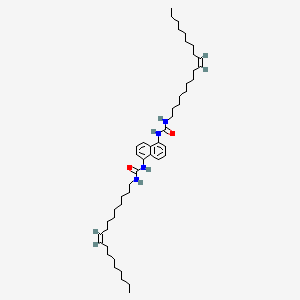
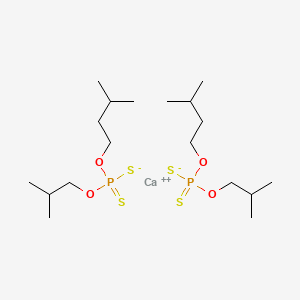
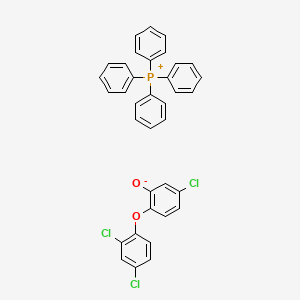
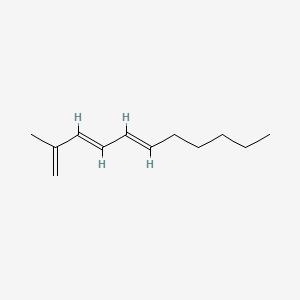
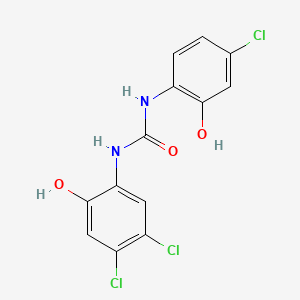

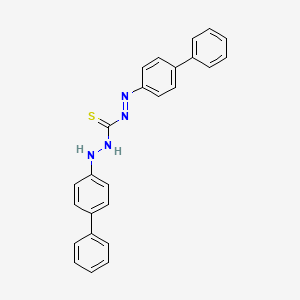
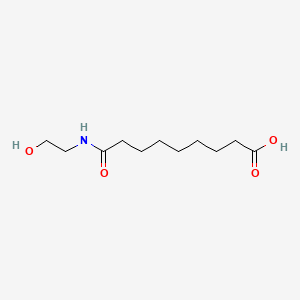
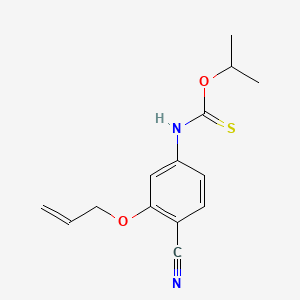
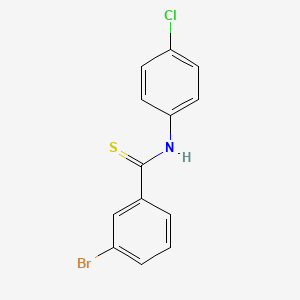



![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)
